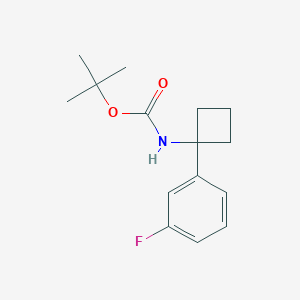

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKWGGIQCYTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

Introduction

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS No. 1286263-86-2) is a fluorinated carbamate derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] As a synthetic intermediate, its physical properties are critical for process development, formulation, and quality control. The incorporation of a fluorophenyl group can significantly influence molecular interactions, membrane permeability, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for its effective application.[6][7] This guide provides a comprehensive overview of the known physical properties of this compound and details the standard experimental protocols for their determination, offering valuable insights for researchers and drug development professionals.

Chemical Structure and Core Data

The molecular structure of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is presented below, illustrating the key functional groups that dictate its physical and chemical behavior.

Figure 2: Workflow for determining the melting point of a solid sample.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid heating to estimate the range.

-

For an accurate measurement, start heating at a temperature approximately 10-15 °C below the expected melting point.

-

Set the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Solubility Profile Determination

Understanding the solubility of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate in various solvents is crucial for its use in reactions, purification, and formulation.

Workflow for Qualitative Solubility Testing

Sources

- 1. 1286263-86-2|tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 1286263-86-2 Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate AKSci 5335DK [aksci.com]

- 3. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate [oakwoodchemical.com]

- 4. Tert-Butyl (1-(3-Fluorophenyl)Cyclobutyl)Carbamate-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate,1286263-86-2-Amadis Chemical [amadischem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemistry of Fluorinated Carbon Acids: Synthesis, Physicochemical Properties, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

This guide provides a comprehensive technical overview of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document details a proposed synthetic pathway, including a discussion of the underlying chemical principles and step-by-step experimental protocols. Furthermore, it outlines the expected physicochemical properties and provides a detailed guide to the structural elucidation of the target molecule through spectroscopic analysis.

Introduction and Significance

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate belongs to a class of compounds featuring a cyclobutane ring substituted with an arylamine moiety. The cyclobutane scaffold is a valuable motif in medicinal chemistry, often employed as a conformationally restricted bioisostere for larger or more flexible groups. This conformational rigidity can lead to improved binding affinity and selectivity for biological targets. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and alter electronic properties, potentially influencing protein-ligand interactions. The tert-butyloxycarbonyl (Boc) protecting group renders the amine nucleophile suitable for a variety of subsequent chemical transformations, making this compound a versatile building block in multi-step syntheses.

Synthetic Strategy and Rationale

The synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can be logically approached in a two-step sequence starting from the corresponding carboxylic acid. This strategy is outlined below and leverages well-established and reliable chemical transformations.

Synthetic Scheme:

Figure 1: Proposed two-step synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.

Part 1: Synthesis of 1-(3-fluorophenyl)cyclobutanamine

The initial and most critical step is the conversion of 1-(3-fluorophenyl)cyclobutanecarboxylic acid to the corresponding primary amine, 1-(3-fluorophenyl)cyclobutanamine. This transformation involves the loss of the carboxyl group and the formation of a carbon-nitrogen bond. Several classic name reactions can achieve this, including the Curtius, Hofmann, and Schmidt rearrangements.

-

Curtius Rearrangement: This method involves the conversion of the carboxylic acid to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently hydrolyzed to the amine. The Curtius rearrangement is known for its mild conditions and high yields.[1][2][3]

-

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom.[4] Therefore, the starting carboxylic acid would first need to be converted to the corresponding primary amide, 1-(3-fluorophenyl)cyclobutanecarboxamide. Treatment of the amide with a reagent like bromine in a basic solution would then furnish the desired amine.

-

Schmidt Reaction: This reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) under acidic conditions.[5] The reaction proceeds through an acyl azide intermediate, similar to the Curtius rearrangement.

For the purpose of this guide, a protocol based on the Curtius rearrangement is detailed, as it often provides a reliable and high-yielding route to sterically hindered amines.

Part 2: Boc Protection of 1-(3-fluorophenyl)cyclobutanamine

The protection of the newly synthesized amine is a straightforward process. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[6] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), which reacts with the amine in the presence of a base to form the desired carbamate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-fluorophenyl)cyclobutanamine via Curtius Rearrangement

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

-

1-(3-fluorophenyl)cyclobutanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-(3-fluorophenyl)cyclobutanecarboxylic acid (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous toluene. Add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

-

Isocyanate Formation: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Carbamate Formation: After the formation of the acyl azide and its rearrangement to the isocyanate is complete, add tert-butanol (2.0 eq) to the reaction mixture and continue to reflux overnight. This traps the isocyanate as the Boc-protected amine directly.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification of Boc-protected Intermediate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected amine in a suitable solvent such as dichloromethane or dioxane. Add an excess of concentrated hydrochloric acid and stir at room temperature for 2-4 hours.

-

Isolation of Amine Salt: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of 1-(3-fluorophenyl)cyclobutanamine. For the free amine, the salt can be neutralized with a base like NaOH and extracted into an organic solvent.

Protocol 2: Synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

Materials:

-

1-(3-fluorophenyl)cyclobutanamine (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 1-(3-fluorophenyl)cyclobutanamine (1.0 eq) in dichloromethane. If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine to both neutralize the salt and act as the base for the reaction. If starting with the free amine, 1.1 equivalents of triethylamine or an aqueous solution of sodium bicarbonate can be used.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The crude Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can be purified by flash column chromatography on silica gel or by recrystallization to obtain a pure solid.

Physicochemical Properties and Structural Elucidation

Table 1: Physicochemical Properties of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

| Property | Value | Source |

| CAS Number | 1286263-86-2 | [3][7] |

| Molecular Formula | C₁₅H₂₀FNO₂ | [3][7] |

| Molecular Weight | 265.33 g/mol | [3] |

| Appearance | White to off-white solid (expected) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | N/A |

Spectroscopic Analysis:

The definitive confirmation of the chemical structure of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is achieved through a combination of spectroscopic techniques. Below is a predictive guide to the expected spectral data.

4.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule.

Figure 2: Structure of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.30 | m | 1H | Ar-H | Aromatic proton ortho to the cyclobutyl group. |

| ~6.80-7.00 | m | 3H | Ar-H | Remaining three aromatic protons. |

| ~5.0 (broad) | s | 1H | N-H | Carbamate proton, often broad and may exchange with D₂O. |

| ~2.40-2.60 | m | 2H | -CH₂- (cyclobutyl) | Protons on the cyclobutane ring adjacent to the quaternary carbon. |

| ~1.80-2.10 | m | 4H | -CH₂- (cyclobutyl) | Remaining four protons on the cyclobutane ring. |

| ~1.45 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

4.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F (aromatic) | Carbon directly attached to fluorine, shows a large coupling constant. |

| ~155 | C=O (carbamate) | Carbonyl carbon of the carbamate group. |

| ~145 (d, ³JCF ≈ 7 Hz) | C-C(NHBoc) (aromatic) | Aromatic carbon attached to the cyclobutyl group. |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-CH | Aromatic methine carbon. |

| ~122 | Ar-CH | Aromatic methine carbon. |

| ~114 (d, ²JCF ≈ 21 Hz) | Ar-CH | Aromatic methine carbon ortho to fluorine. |

| ~113 (d, ²JCF ≈ 22 Hz) | Ar-CH | Aromatic methine carbon ortho to fluorine. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~55 | C -(Ar)(NHBoc) | Quaternary carbon of the cyclobutane ring. |

| ~35 | -C H₂- (cyclobutyl) | Methylene carbons of the cyclobutane ring. |

| ~28.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~16 | -C H₂- (cyclobutyl) | Methylene carbon of the cyclobutane ring. |

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will identify the key functional groups present in the molecule.

Table 4: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (carbamate) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (amide II band) |

| ~1250, 1160 | Strong | C-O stretch (carbamate) and C-N stretch |

| ~1220 | Strong | C-F stretch (aromatic) |

4.4 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Expected Data (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 265, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 209: Loss of a tert-butyl group (-C₄H₈).

-

m/z = 166: Loss of the Boc group (-C₅H₉O₂).

-

m/z = 57: The tert-butyl cation ([C₄H₉]⁺), which is often a prominent peak for Boc-protected compounds.

-

Safety and Handling

As a research chemical, Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. The proposed synthetic route is robust and relies on well-understood chemical principles. The detailed spectroscopic analysis guide will aid researchers in the structural confirmation of the synthesized compound. This molecule serves as a valuable building block for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate [oakwoodchemical.com]

- 4. 1286263-86-2 Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate AKSci 5335DK [aksci.com]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. 1286263-86-2|tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS Number: 1286263-86-2), a key building block in modern medicinal chemistry. This document delves into the compound's chemical properties, synthesis, and analytical characterization. Furthermore, it explores its strategic application in drug discovery, particularly focusing on the pharmacological significance of its structural motifs. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Cyclobutylamines in Drug Discovery

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a synthetic intermediate that has garnered significant interest in the field of drug development. Its structure combines three key pharmacophoric elements: a Boc-protected amine, a cyclobutane ring, and a 3-fluorophenyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, enabling selective reactions at other sites of a molecule. The cyclobutane moiety introduces a degree of conformational rigidity and a three-dimensional aspect to molecular design, which can be advantageous for binding to specific biological targets.

The incorporation of a fluorine atom on the phenyl ring is a particularly salient feature. The strategic placement of fluorine can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The 3-fluorophenyl group, in particular, is a common feature in many biologically active compounds, where it can influence electrostatic interactions and improve pharmacokinetic profiles. The 1-phenylcyclobutylamine scaffold itself has been investigated for its pharmacological activities, including its potential as a monoamine oxidase (MAO) inactivator.[1]

This guide will provide a detailed exploration of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, from its fundamental properties to its potential applications, offering a technical resource for its effective utilization in research and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is provided below.

| Property | Value | Reference |

| CAS Number | 1286263-86-2 | |

| Molecular Formula | C₁₅H₂₀FNO₂ | |

| Molecular Weight | 265.33 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 366.6 ± 31.0 °C (predicted) | |

| Storage Temperature | 2-8°C | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Synthesis and Purification

The synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate typically involves a two-step process: the synthesis of the precursor amine, 1-(3-fluorophenyl)cyclobutan-1-amine, followed by its protection with a Boc group.

Synthesis of 1-(3-fluorophenyl)cyclobutan-1-amine

A plausible synthetic route to the key amine intermediate is outlined below. This method is based on established chemical transformations for the synthesis of similar 1-arylcyclobutylamines.

Caption: Plausible synthetic route to 1-(3-fluorophenyl)cyclobutan-1-amine.

Experimental Protocol:

-

Grignard Reaction: To a solution of 3-fluorobromobenzene in anhydrous tetrahydrofuran (THF), magnesium turnings are added. The reaction is initiated and maintained at reflux to form the Grignard reagent, 3-fluorophenylmagnesium bromide. The solution is then cooled, and cyclobutanone is added dropwise. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 1-(3-fluorophenyl)cyclobutanol, is extracted with an organic solvent.

-

Ritter Reaction: The crude 1-(3-fluorophenyl)cyclobutanol is dissolved in acetonitrile and treated with concentrated sulfuric acid at a low temperature. The reaction mixture is stirred until completion, then neutralized and extracted to yield N-(1-(3-fluorophenyl)cyclobutyl)acetamide.

-

Hydrolysis: The acetamide intermediate is hydrolyzed by heating with aqueous hydrochloric acid. After cooling, the product, 1-(3-fluorophenyl)cyclobutan-1-amine hydrochloride, can be isolated by filtration or extraction.

Boc Protection

The final step is the protection of the amine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Caption: Boc protection of 1-(3-fluorophenyl)cyclobutan-1-amine.

Experimental Protocol:

-

The free base of 1-(3-fluorophenyl)cyclobutan-1-amine is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

A base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture, which is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel to afford Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate as a pure solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. The following are the expected analytical data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet at approximately 1.4 ppm integrating to 9 protons. The cyclobutyl protons will appear as multiplets in the region of 1.8-2.6 ppm. The aromatic protons of the 3-fluorophenyl ring will exhibit complex splitting patterns in the range of 6.9-7.4 ppm. A broad singlet corresponding to the NH proton of the carbamate should also be present.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The cyclobutyl carbons will resonate in the aliphatic region. The aromatic carbons will appear between 110 and 165 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the carbamate will be observed at approximately 155 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 266.1. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), leading to a fragment ion at m/z 210.1. Further fragmentation may involve the loss of CO₂ (44 Da) from this ion.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid modifier like formic acid or trifluoroacetic acid) is a common choice for carbamate analysis.[2][3][4][5][6] Detection can be achieved using a UV detector, typically at a wavelength around 210-254 nm.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-6.9 (m, 4H, Ar-H), 5.0 (br s, 1H, NH), 2.6-2.4 (m, 2H, cyclobutyl-H), 2.2-2.0 (m, 2H, cyclobutyl-H), 1.9-1.7 (m, 2H, cyclobutyl-H), 1.45 (s, 9H, t-Bu) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163 (d, ¹JCF), 155 (C=O), 145 (Ar-C), 130 (d, ³JCF, Ar-CH), 123 (Ar-CH), 115 (d, ²JCF, Ar-CH), 113 (d, ²JCF, Ar-CH), 80 (C(CH₃)₃), 58 (C-cyclobutyl), 32 (CH₂-cyclobutyl), 28 (C(CH₃)₃), 17 (CH₂-cyclobutyl) |

| Mass Spectrometry (ESI+) | m/z 266.1 [M+H]⁺, 210.1 [M+H-C₄H₈]⁺, 166.1 [M+H-Boc]⁺ |

| HPLC | Purity >95% (C18 column, MeCN/H₂O gradient, UV detection at 220 nm) |

Applications in Drug Discovery

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to deprotect the amine and use it as a nucleophile in various coupling reactions.

Role of the 1-(3-Fluorophenyl)cyclobutyl Moiety

-

Neurological and Psychiatric Disorders: The 1-phenylcyclobutylamine scaffold has been explored in the context of neurological disorders. For instance, analogs have shown activity as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease.[1] The conformational constraint of the cyclobutane ring can lead to improved selectivity for specific receptor subtypes.

-

Modulation of Physicochemical Properties: The 3-fluorophenyl group is a common motif in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism.[7][8] It can also increase the binding affinity of a molecule to its target through favorable electrostatic interactions.

Synthetic Utility

The Boc-protected amine of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can be deprotected under acidic conditions to reveal the primary amine. This amine can then be used in a variety of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Arylation and N-Alkylation: Formation of C-N bonds with aryl or alkyl halides.

Caption: Synthetic utility of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.

Conclusion

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a strategically important building block in medicinal chemistry. Its well-defined structure, combining a protected amine with a conformationally restricted and electronically modified aromatic ring system, makes it a versatile intermediate for the synthesis of novel drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, as well as its potential applications in drug discovery. As the demand for more sophisticated and effective therapeutic agents continues to grow, the utility of such precisely engineered building blocks will undoubtedly increase.

References

-

Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. Available from: [Link]

- Determination of Carbamate Pesticides: Extraction, Purification and HPLC Analysis. [No source provided]

-

Magnetic porous carbon-based solid-phase extraction of carbamates prior to HPLC analysis. Microchimica Acta. 2016;183:415-421. Available from: [Link]

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]

-

Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. 2025-09-12. Available from: [Link]

-

Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Molecules. 2022 Mar 30;27(7):2216. Available from: [Link]

-

Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry. 2018 May 9. Available from: [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. 2023-06-11. Available from: [Link]

-

1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society. 1987;109(1):288-291. Available from: [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. 2010;45(11):1311-1321. Available from: [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. 2025-08-09. Available from: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. 2008-12-01. Available from: [Link]

-

1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Semantic Scholar. [No date provided]. Available from: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. 2025-02-08. Available from: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2022 Oct; 27(20): 6846. Available from: [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

-

Calculated and experimental NMR chemical shifts of 1. ResearchGate. Available from: [Link]

-

NMR Chemical Shifts. [No source provided]. Available from: [Link]

-

Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. The Journal of Pharmacology and Experimental Therapeutics. 1989 Jun;249(3):708-12. Available from: [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 2011, 3(6):519-525. Available from: [Link]

-

1-(3-fluorophenyl)cyclobutan-1-amine hydrochloride. MySkinRecipes. Available from: [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences. 2022;23(3):1325. Available from: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

-

Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade. Chemical Science. 2025 May 14;16(19): 7033–7040. Available from: [Link]

-

Fluorophenyl group of type 2 statins – Fluvastatin. ResearchGate. Available from: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]

-

H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. ISMAR. Available from: [Link]

Sources

- 1. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s4science.at [s4science.at]

- 3. canadacommons.ca [canadacommons.ca]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, a compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not widely published, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. It is intended for researchers, scientists, and drug development professionals, detailing the expected outcomes and methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides a theoretical basis, detailed experimental protocols, and an in-depth interpretation of the anticipated spectral data, ensuring a self-validating approach to structural confirmation.

Introduction: Structural and Chemical Context

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS No. 1286263-86-2) is a small organic molecule featuring several key functional groups that dictate its spectroscopic signature: a tert-butoxycarbonyl (Boc) protecting group, a cyclobutane ring, and a 3-fluorophenyl moiety.[1][2] The strategic placement of the fluorine atom on the aromatic ring and the quaternary carbon of the cyclobutane ring create a unique and complex stereoelectronic environment. Accurate structural elucidation is paramount for its application in synthetic and medicinal chemistry, necessitating a multi-faceted spectroscopic approach. This guide outlines the principles and practical steps for acquiring and interpreting high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, chemical environment, and through-bond or through-space interactions of the atoms.

Predicted ¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR provides a map of all hydrogen atoms in the molecule. The chemical shift of each proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the number of neighboring protons, allowing for the piecing together of molecular fragments.[4]

Expected ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 - 7.40 | td | 1H | Ar-H | Aromatic proton ortho to fluorine, showing coupling to both the adjacent aromatic proton and the fluorine atom. |

| ~7.00 - 7.15 | m | 3H | Ar-H | Remaining aromatic protons, with complex coupling patterns. |

| ~4.90 - 5.10 | s (broad) | 1H | N-H | The carbamate proton, often broad due to quadrupole broadening and potential exchange. |

| ~2.40 - 2.60 | m | 2H | Cyclobutyl-H | Methylene protons of the cyclobutane ring adjacent to the quaternary carbon. |

| ~2.10 - 2.30 | m | 2H | Cyclobutyl-H | Methylene protons of the cyclobutane ring. |

| ~1.80 - 2.00 | m | 2H | Cyclobutyl-H | Methylene protons of the cyclobutane ring. |

| ~1.45 | s | 9H | t-Butyl-H | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

Diagram of ¹H NMR Acquisition Workflow:

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The presence of fluorine introduces C-F coupling, which can be a valuable diagnostic tool.[5] Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to long-range C-F couplings.[5] Therefore, acquiring both proton-decoupled and potentially proton- and fluorine-decoupled spectra can be beneficial.

Expected ¹³C NMR Data (Proton-Decoupled):

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~162.5 | d, ¹JCF ≈ 245 Hz | C-F | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.[5] |

| ~155.0 | s | C=O | Carbonyl carbon of the carbamate. |

| ~145.0 | d, ²JCF ≈ 22 Hz | C-Ar | Aromatic carbon ipso to the cyclobutyl group, showing a two-bond coupling to fluorine. |

| ~129.5 | d, ³JCF ≈ 8 Hz | CH-Ar | Aromatic methine carbon, showing a three-bond coupling to fluorine. |

| ~122.0 | d, ⁴JCF ≈ 3 Hz | CH-Ar | Aromatic methine carbon, showing a four-bond coupling to fluorine. |

| ~114.0 | d, ²JCF ≈ 21 Hz | CH-Ar | Aromatic methine carbon, showing a two-bond coupling to fluorine. |

| ~80.0 | s | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~58.0 | s | C-N | Quaternary carbon of the cyclobutane ring attached to the nitrogen. |

| ~35.0 | s | CH₂ | Methylene carbons of the cyclobutane ring. |

| ~28.5 | s | C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

| ~16.0 | s | CH₂ | Methylene carbon of the cyclobutane ring. |

Diagram of ¹³C NMR Acquisition Workflow:

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For the target molecule, IR will confirm the presence of the N-H and C=O bonds of the carbamate, the C-F bond, and the C-H bonds of the aliphatic and aromatic portions. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H stretch | Carbamate |

| ~2970 | C-H stretch | Aliphatic (t-butyl, cyclobutyl) |

| ~1690 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Carbamate |

| ~1480, 1580 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Carbamate |

| ~1160 | C-F stretch | Aromatic fluoride |

Diagram of ATR-FTIR Workflow:

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. By employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can obtain a detailed and self-validating picture of the molecule's structure. The predictive data and detailed protocols herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds, ensuring high standards of scientific integrity and experimental rigor.

References

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic 13C-19F couplings in the 13C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Washington. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra. Retrieved from [Link]

-

S. N. S. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

-

NIST. (n.d.). Butyl carbamate. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

University of Bristol. (n.d.). Sample Preparation Protocol for Alternative Ionisation Service. Retrieved from [Link]

-

University of Illinois Chicago. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra: before (a) and after (b) fluoride adsorption. Retrieved from [Link]

Sources

- 1. 1286263-86-2|tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate [oakwoodchemical.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Tert-butyl (3-hydroxypropyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of small organic molecules. By dissecting the theoretical underpinnings of the expected spectral features and providing a framework for their interpretation, this guide serves as a practical resource for the analysis of this and structurally related compounds. We will delve into the chemical shifts, coupling constants, and multiplicities for each nucleus, supported by established principles of NMR spectroscopy and data from analogous structural motifs.

Introduction: The Structural Significance of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a molecule of interest in medicinal chemistry and drug discovery, incorporating several key structural features: a bulky tert-butyl carbamate protecting group, a strained cyclobutane ring, and a metasubstituted fluorophenyl moiety. The precise arrangement of these components gives rise to a unique spectroscopic signature. NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound, providing detailed information about its molecular framework. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra, explaining the rationale behind the anticipated chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group, the cyclobutane ring, the carbamate N-H, and the 3-fluorophenyl ring. The analysis of these signals requires an understanding of inductive effects, magnetic anisotropy, and spin-spin coupling.

The Tert-butyl Group (C(CH₃)₃)

The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid rotation around the carbon-carbon single bonds. This will result in a single, sharp singlet in the ¹H NMR spectrum.

-

Chemical Shift (δ): Typically, the protons of a tert-butyl group in a carbamate appear in the upfield region of the spectrum, generally around 1.4-1.5 ppm .[1][2] The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms of the carbamate functionality slightly deshields these protons.

The Cyclobutane Ring (-CH₂-CH₂-CH₂-)

The protons on the cyclobutane ring present a more complex pattern due to their diastereotopic nature and restricted conformational mobility. The protons on the carbons adjacent to the quaternary carbon (C2 and C4) will be chemically different from the protons on the carbon opposite to it (C3).

-

Chemical Shift (δ): Protons on a cyclobutane ring typically resonate around 1.8-2.5 ppm .[3][4][5] The protons on the carbons adjacent to the phenyl-substituted carbon will likely be deshielded and appear further downfield compared to the protons on the C3 carbon. The complex interplay of ring strain and anisotropic effects from the adjacent aromatic ring will influence their precise chemical shifts.

-

Multiplicity: The cyclobutane protons will exhibit complex multiplet patterns due to geminal and vicinal couplings with each other. Second-order effects are also possible, further complicating the signals.

The Carbamate Proton (-NH-)

The proton attached to the nitrogen of the carbamate group will appear as a singlet, which may be broadened due to quadrupolar relaxation of the adjacent nitrogen atom and potential hydrogen bonding.

-

Chemical Shift (δ): The chemical shift of the N-H proton is variable and can be influenced by solvent, concentration, and temperature. It is expected to appear in the range of 4.5-5.5 ppm .

The 3-Fluorophenyl Group (-C₆H₄F)

The 3-fluorophenyl group will display four distinct signals in the aromatic region of the spectrum. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

-

Chemical Shift (δ): The protons on the aromatic ring will resonate in the downfield region, typically between 6.8 and 7.5 ppm . The electron-withdrawing fluorine atom will influence the electron density around the ring, affecting the chemical shifts of the ortho, meta, and para protons relative to benzene (7.36 ppm).

-

Multiplicity and Coupling Constants:

-

H-H Coupling: The aromatic protons will exhibit typical ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) couplings.

-

H-F Coupling: The fluorine atom will couple with the adjacent protons. The ortho ¹H-¹⁹F coupling (³JHF) is typically around 8-10 Hz, the meta coupling (⁴JHF) is around 5-7 Hz, and the para coupling (⁵JHF) is around 2-3 Hz. This will result in doublet of doublets or more complex multiplet patterns for each aromatic proton.

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. The presence of the fluorine atom will lead to C-F coupling, which is a key diagnostic feature.

The Tert-butyl Group (-C(CH₃)₃)

-

Quaternary Carbon (C(CH₃)₃): This carbon will appear as a singlet around 79-81 ppm .[1]

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give rise to a single, intense signal around 28 ppm .[1]

The Cyclobutane Ring (-C-CH₂-CH₂-CH₂-)

-

Quaternary Carbon (C1): The carbon atom attached to both the phenyl ring and the carbamate group will be significantly deshielded and is expected to resonate around 55-65 ppm .

-

Methylene Carbons (C2, C4, and C3): The methylene carbons of the cyclobutane ring typically appear in the range of 15-35 ppm .[6] The carbons adjacent to the quaternary center (C2 and C4) will be equivalent and are expected to be slightly downfield compared to the C3 carbon due to the proximity of the electron-withdrawing substituents.

The Carbamate Carbonyl Carbon (-NHCOO-)

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is expected to appear in the downfield region, typically around 155 ppm .[1]

The 3-Fluorophenyl Group (-C₆H₄F)

The carbons of the 3-fluorophenyl ring will show distinct signals, with their chemical shifts influenced by the fluorine substituent. Crucially, these carbons will exhibit coupling to the fluorine atom.

-

C-F Coupling: The magnitude of the ¹³C-¹⁹F coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.

-

¹JCF (ipso-carbon): This is a large coupling, typically in the range of 240-260 Hz . The signal for the carbon directly attached to the fluorine will appear as a doublet.

-

²JCF (ortho-carbons): This coupling is smaller, around 20-25 Hz , resulting in a doublet for the ortho carbons.

-

³JCF (meta-carbons): This coupling is typically in the range of 7-9 Hz .

-

⁴JCF (para-carbon): This coupling is the smallest, around 2-4 Hz .

-

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

4.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for routine analysis.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is assigned a chemical shift of 0.00 ppm.[6]

4.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the cyclobutane and aromatic protons.

-

¹H NMR Acquisition:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16-64 scans, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time (aq): 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').

-

Number of scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation delay (d1): 2 seconds.

-

Data Presentation: Summary of Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |

| Cyclobutane CH₂ | 1.8 - 2.5 | Multiplet | 6H |

| -NH- | 4.5 - 5.5 | Singlet (broad) | 1H |

| Aromatic CH | 6.8 - 7.5 | Multiplet | 4H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -C(C H₃)₃ | ~28 | Singlet |

| C (CH₃)₃ | 79 - 81 | Singlet |

| Cyclobutane CH₂ | 15 - 35 | Singlet |

| Quaternary Cyclobutane C | 55 - 65 | Singlet |

| Carbonyl C=O | ~155 | Singlet |

| Aromatic C-F | 160 - 165 | Doublet (¹JCF ≈ 240-260 Hz) |

| Aromatic CH | 110 - 145 | Doublet (²⁻⁴JCF ≈ 2-25 Hz) |

Visualization of Molecular Structure and Key NMR Correlations

To aid in the conceptualization of the molecular structure and the origin of the NMR signals, the following diagrams are provided.

Figure 1: Molecular structure of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.

Figure 2: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate are rich with structural information. A thorough understanding of the fundamental principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling, allows for a confident and accurate interpretation of the spectral data. The characteristic signals of the tert-butyl, cyclobutane, and 3-fluorophenyl moieties, along with the diagnostic C-F couplings, provide a unique fingerprint for this molecule. This guide serves as a robust framework for the analysis of this compound and can be extrapolated to other structurally related molecules, proving to be a valuable asset in the fields of chemical research and development.

References

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry. [Link]

-

Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ACS Publications. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Doc Brown's Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Royal Society of Chemistry. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. utsouthwestern.edu [utsouthwestern.edu]

The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a mere curiosity of strained organic chemistry, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique conformational properties, inherent three-dimensionality, and ability to serve as a bioisosteric replacement for various functional groups have cemented its significance in the design of novel therapeutics. This guide provides a comprehensive overview of the multifaceted roles of the cyclobutane moiety in drug discovery, from its fundamental physicochemical characteristics to its application in approved pharmaceuticals. We will delve into the strategic incorporation of this scaffold to enhance metabolic stability, modulate bioactivity, and optimize pharmacokinetic profiles, supported by experimental data and detailed protocols.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1][2] This inherent strain is not a liability but rather a key feature that dictates its unique geometry and reactivity. Unlike the planar depiction in textbooks, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain, with one carbon atom at an angle of about 25° to the plane of the other three.[2] This non-planar, three-dimensional structure is a critical attribute in modern drug design, which increasingly focuses on moving away from flat, aromatic molecules to better complement the complex topographies of biological targets.[2][3]

The C-C bonds in cyclobutane are slightly elongated (around 1.56 Å) compared to those in unstrained alkanes, and they possess increased p-character.[2] This electronic feature, while subtle, influences the molecule's overall properties and interactions. Despite its strain, the cyclobutane ring is relatively chemically inert, positioning it as a stable scaffold in the physiological environment.[4][5]

Strategic Applications of the Cyclobutane Moiety in Drug Design

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy to modulate its properties in several key areas:

Conformational Restriction and Pre-organization

Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation.[6] The introduction of a cyclobutane ring can rigidify a molecule, pre-organizing it into a bioactive conformation and thereby enhancing binding affinity.[6] This conformational constraint can also be exploited to block metabolically labile sites, preventing enzymatic degradation.[6]

For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can significantly limit the number of accessible conformations, directing the pharmacophoric groups into the optimal orientation for target engagement.[6] This strategy has been successfully employed in the development of various therapeutic agents, including kinase inhibitors and receptor antagonists.[7][8]

Logical Relationship: Conformational Restriction

Caption: Introduction of a cyclobutane moiety reduces conformational entropy, leading to enhanced binding affinity.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization. The cyclobutane ring has proven to be an effective bioisostere for several common moieties in drug molecules.

The replacement of a planar, aromatic phenyl ring with a three-dimensional, saturated cyclobutane ring is a powerful strategy to improve the physicochemical properties of a drug candidate.[3] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[3] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems, leading to improved metabolic stability.[3]

The cyclobutane ring can also serve as a bioisostere for the gem-dimethyl group, offering a similar steric profile while potentially improving metabolic stability and reducing lipophilicity.[7] Additionally, its rigid structure makes it an excellent replacement for an alkene, preventing cis/trans isomerization and improving the stability of the molecule.[4][5]

Improving Metabolic Stability and Pharmacokinetic Properties

One of the most significant advantages of incorporating a cyclobutane moiety is the enhancement of metabolic stability.[7] By replacing metabolically vulnerable groups or by conformationally shielding labile sites, the cyclobutane ring can significantly increase a drug's half-life.[7]

A notable example is the development of the IDH1 inhibitor ivosidenib (Tibsovo®).[7] The initial lead compound suffered from poor metabolic stability due to the presence of a cyclohexane ring.[7] Replacing the cyclohexyl amine with a difluorocyclobutyl amine dramatically improved the metabolic clearance, a key step in the optimization process that led to the final drug.[7]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

| Parameter | Aromatic/Flexible Analog | Cyclobutane-Containing Analog | Improvement Factor | Reference(s) |

| Metabolic Stability (t½) | ||||

| Ivosidenib Precursor | Low (cyclohexane) | Medium (difluorocyclobutane) | Significant | [7] |

| Tyrosine-based Amino Acid | N/A | > 60 min (unlabeled moiety) | N/A | [2] |

| Binding Affinity (IC₅₀/Kᵢ) | ||||

| Integrin Antagonist | N/A | < 1 µM | N/A | [9][10] |

| HCV Protease Inhibitor (Boceprevir) | N/A (cyclopentyl analog) | More potent | 19-fold vs. cyclopentyl | |

| Lipophilicity (LogD) | ||||

| Model Amide 1 | 2.01 | 2.48 (CF₃-cyclobutane) | Increased | [7] |

Case Studies: Cyclobutane in FDA-Approved Drugs

The successful application of the cyclobutane moiety is evident in several FDA-approved drugs across various therapeutic areas.

Apalutamide (Erleada®): An Androgen Receptor Inhibitor

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[11] A key structural feature of apalutamide is the spirocyclic cyclobutane fused to a hydantoin ring. This rigid scaffold plays a crucial role in positioning the pharmacophoric elements for optimal interaction with the androgen receptor. While the exact contribution of the cyclobutane ring to the reduced incidence of skin rash compared to its predecessor, enzalutamide, is still under investigation, it highlights the subtle yet significant impact of this moiety on a drug's overall profile.[12][13][14][15]

Boceprevir (Victrelis®): A Hepatitis C Virus (HCV) Protease Inhibitor

Boceprevir is a first-generation inhibitor of the HCV NS3/4A serine protease.[16][17][18][19][20] Its structure features a cyclobutylmethyl group in the P1' position, which fits into a hydrophobic pocket of the enzyme. Structure-activity relationship studies revealed that the cyclobutane-containing analog was significantly more potent than the corresponding cyclopropyl and cyclopentyl derivatives, demonstrating the optimal fit of the four-membered ring in the active site.

Janus Kinase (JAK) Inhibitors

Several JAK inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers, incorporate a cyclobutane ring.[4][7] For instance, the selective JAK1 inhibitor PF-04965842 utilizes a cis-1,3-cyclobutane diamine linker.[4][6] The puckered conformation of the cyclobutane ring is critical for positioning a sulfonamide group to form key hydrogen bonds with arginine and asparagine residues in the JAK1 active site, contributing to both potency and selectivity over other JAK isoforms.[6]

Signaling Pathway: JAK-STAT Inhibition

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mercell.com [mercell.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Maculopapular Drug Eruption Caused by Apalutamide: Case Report and Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Case report: Apalutamide-induced severe lethal cutaneous adverse effects in China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cutaneous Adverse Reactions to Apalutamide: Case Series with Clinical and Pathological Correlations | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 16. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 18. Boceprevir, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate: A Versatile Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is insatiable. Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate has emerged as a building block of significant strategic value. It uniquely combines three critical structural motifs: a bioisosterically valuable cyclobutane ring, an electronically modulating 3-fluorophenyl group, and a synthetically versatile Boc-protected amine. This guide provides an in-depth analysis of this compound, detailing its synthesis, chemical properties, and strategic applications in drug development. We offer validated experimental protocols, mechanistic insights, and a forward-looking perspective for researchers, scientists, and professionals dedicated to the synthesis of next-generation therapeutics.

Introduction to a Strategic Building Block

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is more than an intermediate; it is a carefully designed synthon that provides a 1-amino-1-(3-fluorophenyl)cyclobutane moiety. This structure is particularly attractive for its ability to introduce conformational rigidity and three-dimensionality into otherwise flexible molecules, a key strategy for enhancing binding affinity and selectivity.[1]

Chemical Identity and Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1286263-86-2 | [2][3][4] |

| Molecular Formula | C₁₅H₂₀FNO₂ | [2][3] |

| Molecular Weight | 265.33 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Storage | Store at 2-8°C for long-term stability | [5] |

Deconstruction of the Core: A Trifecta of Functionality

The utility of this building block stems from the synergistic interplay of its three constituent parts.

Caption: Logical breakdown of the building block's core components.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide synthesis.[6] Its widespread use is due to its stability under a broad range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions, ensuring orthogonal protection strategies.[7][8]

-

The Cyclobutane Scaffold: Cyclobutane rings are increasingly incorporated into drug candidates to achieve conformational restriction.[1] Unlike flat aromatic rings or flexible alkyl chains, the puckered three-dimensional structure of cyclobutane orients substituents into specific vectors, which can optimize interactions with a biological target's binding pocket.

-

The 3-Fluorophenyl Moiety: The introduction of a fluorine atom onto an aromatic ring is a classic medicinal chemistry strategy. It can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity to aid membrane permeability.[9]

Synthesis and Characterization

The synthesis of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a straightforward, two-stage process from a commercially available precursor, demonstrating its accessibility for laboratory use.

Retrosynthetic Analysis

The synthetic logic involves the protection of a key amine intermediate, which itself can be derived from the corresponding cyclobutanone.

Caption: Retrosynthetic pathway for the title compound.

Experimental Protocols

The following protocols are self-validating systems designed for high yield and purity.

Protocol 1: Synthesis of 1-(3-Fluorophenyl)cyclobutan-1-amine (Intermediate)

This procedure outlines a plausible reductive amination pathway. The choice of titanium(IV) isopropoxide forms a robust imine in situ, which is then reduced by sodium borohydride.

-

Materials:

-

1-(3-Fluorophenyl)cyclobutan-1-one

-

Ammonia solution (7N in Methanol)

-

Titanium(IV) isopropoxide

-

Ethanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 1-(3-fluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous ethanol, add the ammonia solution (7N in MeOH, 5.0 eq).

-

Add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature and stir the resulting mixture for 12 hours. The formation of the imine is critical for the success of the reaction.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. The slow addition prevents uncontrolled exothermic reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully adding water. Filter the mixture through a pad of celite to remove titanium salts, washing the pad with DCM.

-

Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude amine can be purified by silica gel column chromatography to yield the desired product.

Protocol 2: Synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

This is a standard Boc-protection reaction. Di-tert-butyl dicarbonate (Boc₂O) is an excellent electrophile for this transformation, and its byproducts (CO₂ and t-butanol) are easily removed.[6][8]

-

Materials:

-

1-(3-Fluorophenyl)cyclobutan-1-amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (TEA, 1.5 eq) or 1M NaOH

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-(3-fluorophenyl)cyclobutan-1-amine (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) to the solution. This base scavenges the proton released during the reaction, driving it to completion.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC until the starting amine is consumed.

-

Wash the reaction mixture sequentially with water, saturated NH₄Cl solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically a solid or viscous oil that can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash chromatography.

Analytical Characterization

The structural integrity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), cyclobutane methylene protons (multiplets), aromatic protons (multiplets in the 6.8-7.4 ppm range), and the carbamate N-H proton (broad singlet).[10][11] |

| ¹³C NMR | Resonances for the tert-butyl methyl carbons (~28 ppm), the quaternary carbon of the t-butyl group (~80 ppm), cyclobutane carbons, aromatic carbons (with C-F splitting), and the carbamate carbonyl (~155 ppm).[10][11] |

| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |

| Mass Spec (ESI+) | Expected [M+H]⁺, [M+Na]⁺, and a characteristic fragment corresponding to the loss of the Boc group or isobutylene. |

| IR Spectroscopy | Characteristic N-H stretch (~3350 cm⁻¹), C-H stretches (~2970 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl (~1690 cm⁻¹). |

Applications in Medicinal Chemistry

The primary utility of this building block is to serve as a protected amine synthon, enabling its incorporation into a target molecule before revealing a reactive handle for further elaboration.

Synthetic Workflow: Incorporation, Deprotection, and Derivatization

The typical workflow leverages the robust nature of the Boc group during initial coupling reactions, followed by its selective removal to enable final-stage diversification.

Caption: A typical synthetic workflow using the building block.

Protocol 3: Acid-Mediated Boc-Deprotection

This protocol uses trifluoroacetic acid (TFA), a strong acid that cleanly cleaves the Boc group. The mechanism involves protonation of the carbonyl, followed by the loss of the stable tert-butyl cation, which is scavenged, and subsequent decarboxylation.[6][12]

-

Materials:

-

Boc-protected substrate (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 10-20 eq or as a 20-50% v/v solution in DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add TFA dropwise. Gas evolution (CO₂) should be observed.

-

Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring by TLC.

-